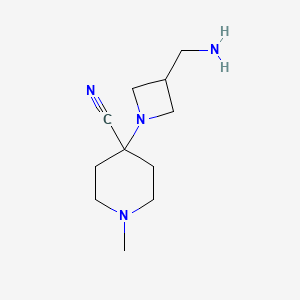
4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile is a heterocyclic compound that contains both azetidine and piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various amines to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted azetidine or piperidine derivatives.
Applications De Recherche Scientifique
4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activity in targeting specific receptors or enzymes.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings provide a unique structural framework that can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are similar in structure and have been studied for their activity as histamine H3 receptor agonists.
Azetidin-2-ones: These compounds share the azetidine ring and are known for their antimicrobial properties.
Uniqueness
4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile is unique due to the presence of both azetidine and piperidine rings, which provide a distinct structural and functional profile. This dual-ring system allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-[3-(aminomethyl)azetidin-1-yl]-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C11H20N4/c1-14-4-2-11(9-13,3-5-14)15-7-10(6-12)8-15/h10H,2-8,12H2,1H3 |
Clé InChI |
MMPPRARAQLBZLS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C#N)N2CC(C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)
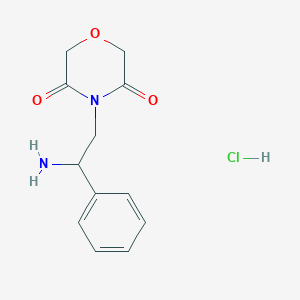

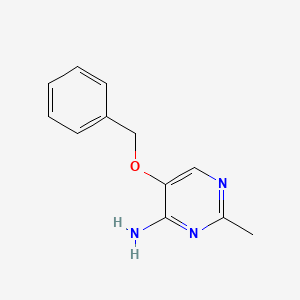
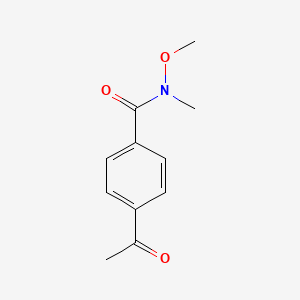

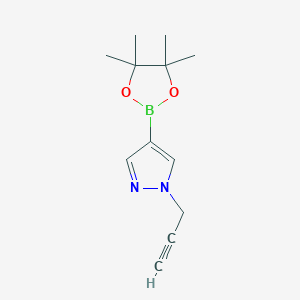
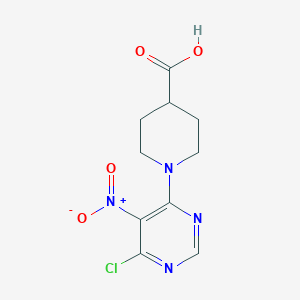
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
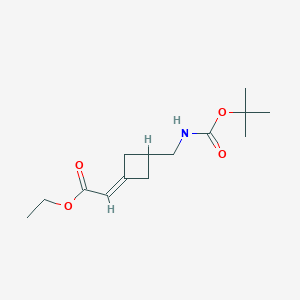
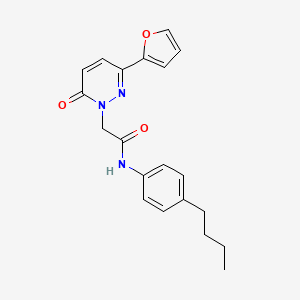
![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)

![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
